Ack1 inhibitor 37

Kinase Inhibition ACK1/TNK2 Biochemical Assay

Ack1 inhibitor 37 is the definitive ACK1/TNK2 probe for unmasking genuine ACK1-dependent biology. With exceptional picomolar potency (Ki=0.3 nM) and >100-fold selectivity over LCK, JAK3, KDR, and TIE2, it eliminates the confounding off-target activity seen with AIM-100, XMD8-87, and (R)-9b. Robust cellular target engagement (IC50=10 nM autophosphorylation assay) and favorable in vitro metabolic profile enable reliable pharmacodynamic readouts and in vivo xenograft studies. Choose Ack1 inhibitor 37 to guarantee reproducible, mechanistic conclusions in cancer and cell signaling research.

Molecular Formula C28H31N5OS2
Molecular Weight 517.7 g/mol
CAS No. 1026493-77-5
Cat. No. B116695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAck1 inhibitor 37
CAS1026493-77-5
SynonymsN-(1,3-Dithiolan-2-ylmethyl)-5-phenyl-6-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-7H-pyrrolo[2,3-d]-4-pyrimidinamine; 
Molecular FormulaC28H31N5OS2
Molecular Weight517.7 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6
InChIInChI=1S/C28H31N5OS2/c1-2-6-20(7-3-1)24-25-27(29-18-23-35-16-17-36-23)30-19-31-28(25)32-26(24)21-8-10-22(11-9-21)34-15-14-33-12-4-5-13-33/h1-3,6-11,19,23H,4-5,12-18H2,(H2,29,30,31,32)
InChIKeyZJLXSIPWULUCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ack1 Inhibitor 37 (CAS 1026493-77-5) for High-Potency TNK2/ACK1 Research Applications


Ack1 inhibitor 37 (CAS 1026493-77-5) is a highly potent and selective small-molecule inhibitor of activated Cdc42-associated kinase 1 (ACK1), also known as tyrosine kinase non-receptor 2 (TNK2) . This compound, a 4,5,6-trisubstituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative, was discovered through structural refinement and optimization of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors [1]. It is supplied for research purposes, demonstrating a purity of >98% (HPLC), and is utilized in biochemical and cellular studies to interrogate ACK1 kinase function in cancer and other disease models .

Why Ack1 Inhibitor 37 (CAS 1026493-77-5) Cannot Be Substituted with Generic ACK1/TNK2 Inhibitors


Generic substitution among ACK1/TNK2 inhibitors is scientifically unsound due to marked differences in potency, kinase selectivity profiles, and cellular activity that directly impact experimental reproducibility and biological interpretation [1]. The ACK1/TNK2 inhibitor landscape includes compounds with distinct chemotypes and divergent off-target activities; for instance, AIM-100 exhibits nanomolar potency against ACK1 but with a different selectivity fingerprint (e.g., IC50 for LCK = 432 nM), while XMD8-87 shows concerning off-target inhibition of BRK and FRK (Kd = 37 nM and 96 nM, respectively), and (R)-9b exhibits significant activity against JAK family kinases (IC50 = 5-6 nM) [2]. Consequently, interchanging inhibitors without careful validation introduces confounding variables and can lead to erroneous conclusions regarding ACK1-specific signaling, underscoring the need for well-characterized, high-selectivity tools like Ack1 inhibitor 37 [3].

Quantitative Differentiation of Ack1 Inhibitor 37 (CAS 1026493-77-5) vs. Key Comparators


Biochemical Potency: Ack1 Inhibitor 37 (Ki = 0.3 nM) vs. AIM-100 (IC50 = 24 nM)

Ack1 inhibitor 37 demonstrates a Ki of 0.3 nM against ACK1 in a biochemical enzymatic assay, representing a potency that is 80-fold greater than the IC50 of 24 nM reported for the comparator AIM-100 . This difference in potency is critical for experiments requiring complete target engagement at low compound concentrations, thereby minimizing the potential for off-target effects.

Kinase Inhibition ACK1/TNK2 Biochemical Assay Potency

Selectivity Profile: Ack1 Inhibitor 37 Demonstrates High Selectivity Over LCK, JAK3, KDR, and TIE2

Ack1 inhibitor 37 displays a selectivity window of 22-fold to 1,267-fold over a panel of related kinases, with Ki values of 138 nM for LCK, 6.5 nM for JAK3, 380 nM for KDR, and 200 nM for TIE2 . In contrast, the comparator AIM-100 shows an IC50 of 432.3 nM for LCK, which corresponds to an 18-fold selectivity window (24 nM vs. 432.3 nM) . The superior selectivity of Ack1 inhibitor 37 over LCK (460-fold) and JAK3 (22-fold) is particularly notable given the involvement of these kinases in T-cell and cytokine signaling, where off-target inhibition could confound phenotypic readouts.

Kinase Selectivity Off-Target Activity ACK1/TNK2 Profiling

Cellular Potency: Ack1 Inhibitor 37 (Cell IC50 = 10 nM) in Autophosphorylation Assays

Ack1 inhibitor 37 demonstrates a cellular IC50 of 10 nM in cellular autophosphorylation assays, confirming that its high biochemical potency translates effectively to a cellular context . While AIM-100 inhibits ACK1-dependent androgen receptor phosphorylation in LAPC4 cells at 1 µM, a direct cellular IC50 for ACK1 autophosphorylation is not widely reported, making a precise comparison challenging [1]. The robust cellular activity of Ack1 inhibitor 37 at low nanomolar concentrations supports its use in detailed cellular signaling studies.

Cellular Assay Autophosphorylation ACK1/TNK2 Potency

In Vitro ADME: Suitable Metabolic Profile Differentiates Ack1 Inhibitor 37 from Uncharacterized Analogs

Ack1 inhibitor 37 has been reported to possess a suitable in vitro metabolic profile, a key feature that distinguishes it from many uncharacterized ACK1 inhibitors lacking publicly available ADME data . While specific quantitative parameters (e.g., intrinsic clearance, microsomal stability) are not provided in the primary datasheet, this qualitative assessment, derived from the original discovery work, indicates that the compound has been prioritized for its drug-like properties, enhancing its utility in in vivo proof-of-concept studies [1]. This contrasts with many early-stage inhibitors where metabolic liabilities can preclude in vivo use.

ADME Drug Metabolism In Vitro Stability

Recommended Research and Industrial Applications for Ack1 Inhibitor 37 (CAS 1026493-77-5)


High-Confidence ACK1 Target Validation in Cancer Cell Lines

Researchers seeking to unequivocally link a cellular phenotype to ACK1 kinase activity should utilize Ack1 inhibitor 37 due to its exceptional potency (Ki = 0.3 nM) and high selectivity over off-targets like LCK and JAK3 . Its confirmed cellular activity (IC50 = 10 nM in autophosphorylation assays) ensures robust target engagement at low concentrations, minimizing the confounding effects of off-target kinase inhibition that plague less selective probes like XMD8-87 [1].

In Vivo Pharmacodynamic Studies Requiring Metabolic Stability

For preclinical in vivo studies where compound exposure and metabolic stability are critical, Ack1 inhibitor 37 offers a distinct advantage due to its reported suitable in vitro metabolic profile . This property makes it a more reliable candidate for mouse xenograft or other in vivo models compared to inhibitors with unknown or poor metabolic characteristics, facilitating robust pharmacodynamic (PD) and efficacy readouts [1].

Kinase Selectivity Profiling and Chemical Probe Development

Ack1 inhibitor 37 serves as a benchmark compound for kinase selectivity profiling and the development of next-generation ACK1 chemical probes. Its well-defined selectivity profile (e.g., >100-fold selectivity over KDR and TIE2) and potent cellular activity provide a valuable reference point for assessing the selectivity of novel inhibitors in head-to-head kinase panel screens [1]. Its characterization in the primary literature further supports its use as a tool compound in chemical biology studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ack1 inhibitor 37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.